molecular formula C15H15FO2 B14769129 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene

Katalognummer: B14769129
Molekulargewicht: 246.28 g/mol
InChI-Schlüssel: BYDRKCBEQVUDHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethoxy, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-1-ethoxybenzene with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Hydrogen-substituted benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene involves its interaction with various molecular targets. The benzyloxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzyloxy)-1-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(Benzyloxy)-1-ethoxybenzene: Lacks the fluorine atom.

    2-(Benzyloxy)-1-ethoxy-4-fluorobenzene: Fluorine atom in a different position on the benzene ring.

Uniqueness

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. The presence of both benzyloxy and ethoxy groups, along with the fluorine atom, provides a distinct combination of electronic and steric effects, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C15H15FO2

Molekulargewicht

246.28 g/mol

IUPAC-Name

1-ethoxy-3-fluoro-2-phenylmethoxybenzene

InChI

InChI=1S/C15H15FO2/c1-2-17-14-10-6-9-13(16)15(14)18-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3

InChI-Schlüssel

BYDRKCBEQVUDHF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC=C1)F)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.